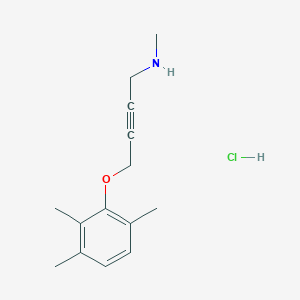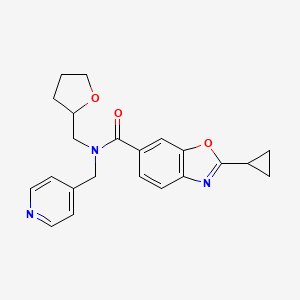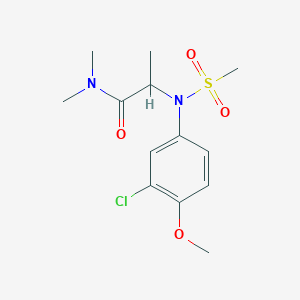![molecular formula C19H23F3N2O4 B6133446 ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6133446.png)
ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound belongs to a class of compounds known as glutamate transport inhibitors, which are used to study the role of glutamate in brain function.
Wirkmechanismus
Ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate acts as a non-competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). EAAT2 is responsible for removing glutamate from the synaptic cleft, and its dysfunction has been implicated in a range of neurological disorders. By inhibiting EAAT2, ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate can increase the concentration of glutamate in the synaptic cleft, leading to increased neuronal activity and excitotoxicity.
Biochemical and Physiological Effects:
The increased concentration of glutamate in the synaptic cleft caused by ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate can lead to a range of biochemical and physiological effects. These effects include increased neuronal activity, synaptic plasticity, and excitotoxicity. In addition, ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward processing, suggesting that it may have potential therapeutic applications in addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate is its high potency and specificity for EAAT2, making it a valuable tool for studying the role of glutamate in brain function. However, its potent inhibition of glutamate transporters can also lead to excitotoxicity and cell death, which can limit its use in certain experiments. In addition, ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate is highly lipophilic and can easily cross the blood-brain barrier, making it difficult to control its concentration in the brain.
Zukünftige Richtungen
There are several future directions for research on ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate. One area of interest is the potential therapeutic applications of this compound in addiction and other neurological disorders. Another area of interest is the development of more selective inhibitors of glutamate transporters that can target specific subtypes of transporters and minimize the risk of excitotoxicity. Finally, there is a need for further research on the mechanisms underlying the biochemical and physiological effects of ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate, including its effects on synaptic plasticity and neurodegeneration.
Synthesemethoden
The synthesis of ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate involves the reaction of ethyl 3-aminobenzoate with 4-(trifluoromethyl)benzoyl chloride, followed by the reaction of the resulting intermediate with beta-alanine. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate is primarily used in neuroscience research to study the role of glutamate in brain function. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neurodegeneration. ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. By inhibiting these transporters, ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate can increase the concentration of glutamate in the synaptic cleft, leading to increased neuronal activity and excitotoxicity. This compound has been used in a wide range of studies, including studies on the role of glutamate in addiction, depression, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
ethyl 3-[[3-[4-(trifluoromethyl)benzoyl]piperidine-1-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O4/c1-2-28-16(25)9-10-23-18(27)24-11-3-4-14(12-24)17(26)13-5-7-15(8-6-13)19(20,21)22/h5-8,14H,2-4,9-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBNVAZEBKINCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6133364.png)
![(2,4-dimethoxyphenyl)[1-(2-methylbenzyl)-3-piperidinyl]methanone](/img/structure/B6133373.png)
![3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6133380.png)

![(3,4-dimethoxyphenyl){1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B6133390.png)
![N,N-dimethyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6133395.png)
![N-(2-methoxyphenyl)-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6133399.png)
![2-[2-({[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6133402.png)
![2-{[(1H-benzimidazol-2-ylmethyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6133416.png)

![1-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6133428.png)
![2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B6133434.png)
amino]-1-(2-thienyl)ethanone oxime](/img/structure/B6133438.png)
